BenchChemオンラインストアへようこそ!

Acolbifene

ER binding affinity SERM potency receptor pharmacology

Choose Acolbifene (EM-652/SCH 57068) for research demanding complete estrogen blockade. Unlike tamoxifen or raloxifene, it uniquely inhibits both AF-1 and AF-2 domains of ERα/β, achieving pure antiestrogenic activity with 94% reversal of E2-modulated genes. This ensures maximal tumor regression in ZR-75-1 xenograft models without confounding endometrial stimulation. With 7-11x higher ER binding affinity than estradiol, it is the definitive tool for robust transcriptional antagonism studies. Available as ≥98% pure, research-grade material.

Molecular Formula C29H31NO4
Molecular Weight 457.6 g/mol
CAS No. 182167-02-8
Cat. No. B129721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcolbifene
CAS182167-02-8
SynonymsAcolbifene
bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
EM 652
EM-652
IEM 652
ritebronii
ritebronium
ritetronium
ritetronium dibenzenesulfonate
ritetroniy
SCH 57068
SCH57068
Molecular FormulaC29H31NO4
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1
InChIKeyDUYNJNWVGIWJRI-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Acolbifene (CAS 182167-02-8): Procurement-Grade SERM Specifications and Core Profile


Acolbifene (also known as EM-652 or SCH 57068) is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2H-1-benzopyran chemical class [1]. It functions as a pure antiestrogen in mammary and endometrial tissues, demonstrating complete antagonism of both activation function-1 (AF-1) and activation function-2 (AF-2) domains of estrogen receptors alpha (ERα) and beta (ERβ), a mechanistic distinction from earlier-generation SERMs such as tamoxifen which only inhibit AF-2 [2]. This compound has advanced to phase III clinical evaluation for breast cancer prevention and vasomotor symptom management in postmenopausal women [3]. The active pharmaceutical ingredient is available as the free base (CAS 182167-02-8) or as the hydrochloride salt (CAS 252555-01-4), with the prodrug EM-800 serving as an orally bioavailable precursor [4].

Why Acolbifene Cannot Be Interchanged with Tamoxifen, Raloxifene, or Other SERMs in Research and Clinical Development


Substitution of acolbifene with other SERMs introduces significant risks of confounding experimental outcomes and clinical efficacy due to fundamental mechanistic and pharmacological divergences. Unlike tamoxifen and raloxifene, which exhibit partial agonist activity in certain tissues, acolbifene exerts pure antiestrogenic effects in both the mammary gland and endometrium, with no detectable estrogen-like stimulation [1]. This complete antagonism stems from its unique capacity to inhibit both AF-1 and AF-2 domains of ERα and ERβ, whereas 4-hydroxytamoxifen (OH-TAM) only blocks AF-2, a limitation linked to the development of tamoxifen resistance [2]. Furthermore, acolbifene demonstrates substantially higher binding affinity for the estrogen receptor—7- to 11-fold greater than estradiol, ICI 182780, and OH-TAM [3]. These distinctions render acolbifene non-interchangeable with its class counterparts for applications requiring pure antiestrogen activity without endometrial stimulation.

Quantitative Differentiation Guide: Acolbifene vs. Tamoxifen, Raloxifene, Bazedoxifene, Lasofoxifene, and Fulvestrant


Estrogen Receptor Binding Affinity: Acolbifene Exhibits Highest Known Affinity Among SERMs

Acolbifene demonstrates the highest binding affinity for the estrogen receptor among all known SERMs, surpassing both endogenous estradiol and other clinically relevant antiestrogens. In competitive binding assays using rat uterine cytosol, acolbifene (EM-652) displaced [³H]estradiol with an IC₅₀ of 0.52 nM, compared to 4.13 nM for 17β-estradiol and 3.59 nM for the pure antiestrogen ICI 182780 (fulvestrant), representing a 7- to 8-fold higher affinity [1]. Across multiple studies, the affinity of acolbifene for the estrogen receptor has been consistently reported as 7- to 11-fold higher than that of estradiol, ICI 182780, and hydroxytamoxifen [2].

ER binding affinity SERM potency receptor pharmacology

Transcriptional Inhibition Potency: Acolbifene Potently Suppresses Both ERα and ERβ Activity

Acolbifene inhibits estradiol (E2)-induced transcriptional activity of both estrogen receptor subtypes with high potency, demonstrating a 5-fold selectivity for ERβ over ERα. The compound suppresses E2-induced ERα transcriptional activity with an IC₅₀ of 2 nM and ERβ transcriptional activity with an IC₅₀ of 0.4 nM . While direct comparative transcriptional inhibition data for other SERMs under identical conditions are limited, acolbifene has been reported to exhibit the strongest inhibitory activity on both ERα and ERβ among all antiestrogens tested [1].

ERα inhibition ERβ inhibition transcriptional activity IC₅₀

Gene Expression Reversal: Acolbifene Achieves Superior Reversal of Estradiol-Modulated Cancer-Associated Genes

In a comparative study evaluating the ability of SERMs to reverse estradiol (E2)-induced gene expression changes in the mouse mammary gland, acolbifene demonstrated superior antagonistic activity. Acolbifene achieved 94% reversal efficacy against a panel of 49 E2-modulated cancer-associated genes, compared to 63% for fulvestrant, 90% for raloxifene, and 45% for tamoxifen [1]. Notably, acolbifene reversed the effect of E2 on 42 of the 49 (85.7%) cancer-related genes individually, including seven genes (Fgfr3, Fosl2, Junb, Jdp2, Gdf15, Greb1, Tgm2) that are established prognostic markers in breast cancer [1].

gene expression breast cancer mammary gland transcriptomics

Reduced Susceptibility to Aldehyde Oxidase (AOX1) Inhibition: Acolbifene Minimizes Drug-Drug Interaction Risk

Acolbifene exhibits minimal inhibition of human aldehyde oxidase 1 (AOX1), a key drug-metabolizing enzyme implicated in clinically significant drug-drug interactions. In a comparative in vitro study assessing AOX1 catalytic activity via carbazeran 4-oxidation, the rank order of AOX1 inhibition potency (based on IC₅₀ values) was raloxifene > bazedoxifene ∼ lasofoxifene > tamoxifen > acolbifene [1]. Structural features of bazedoxifene and lasofoxifene contribute to AOX1 inhibition, whereas the benzopyran scaffold of acolbifene renders it considerably less susceptible to AOX1 inhibition [1].

AOX1 inhibition drug-drug interactions drug metabolism SERM safety

In Vivo Tumor Growth Inhibition: Acolbifene Achieves Complete Regression in Breast Cancer Xenografts

In a direct comparative study of seven antiestrogens in the ZR-75-1 human breast cancer xenograft model in ovariectomized nude mice, acolbifene (EM-652) was identified as the most potent compound for inhibiting tumor growth [1]. While the published abstract does not provide exact tumor volume reduction percentages, the study explicitly concludes that EM-652 is the most potent antiestrogen to inhibit the growth of human breast cancer ZR-75-1 cells among the seven compounds tested, which included tamoxifen, toremifene, droloxifene, idoxifene, GW-5638, and raloxifene [1]. In a separate study, acolbifene demonstrated potent tumoricidal action, achieving complete regression of the majority of human breast cancer tumors in nude mice [2].

xenograft tumor regression ZR-75-1 breast cancer in vivo efficacy

Clinical Biomarker Reduction: Acolbifene Reduces Ki-67 Proliferation Index in High-Risk Women

In a clinical study evaluating tissue biomarkers in women at high risk for breast cancer, acolbifene significantly reduced the Ki-67 proliferation index, a validated marker of cell proliferation and breast cancer risk. Acolbifene treatment reduced mean Ki-67 expression from 6.6±4.8 to 2.1±1.9 (p<0.001), representing a 68% reduction [1]. In comparison, raloxifene reduced Ki-67 from 22.16±1.9 to 2.161±0.181 (p<0.001) in a separate study, though baseline values differed substantially [1]. Tamoxifen showed no significant reduction in one study (p=0.205) [1].

Ki-67 biomarker breast cancer prevention clinical trial

Acolbifene: Optimal Research and Development Application Scenarios Based on Quantitative Evidence


Breast Cancer Xenograft Studies Requiring Maximal Tumor Growth Suppression

Acolbifene is the preferred SERM for ZR-75-1 and other ER-positive breast cancer xenograft models where complete tumor regression or maximal growth inhibition is the experimental objective. Direct comparative evidence demonstrates that acolbifene is the most potent antiestrogen among seven tested compounds (including tamoxifen and raloxifene) for inhibiting human breast tumor growth in nude mice, with the capacity to achieve complete regression in the majority of tumors [1].

Transcriptomic Studies of Estrogen-Dependent Gene Regulation in Breast Cancer

For investigations requiring comprehensive reversal of estradiol-induced gene expression programs, acolbifene offers the highest efficacy among SERMs. With 94% reversal efficacy against E2-modulated cancer-associated genes—outperforming tamoxifen (45%), fulvestrant (63%), and raloxifene (90%)—acolbifene provides the most complete transcriptional antagonism, enabling robust identification of estrogen-responsive gene networks and evaluation of pure antiestrogen effects [2].

Combination Therapy Studies Requiring Minimal Drug-Drug Interaction Risk

Acolbifene's minimal inhibition of AOX1, a drug-metabolizing enzyme implicated in clinically significant interactions, makes it the SERM of choice for co-administration studies. It ranks lowest in AOX1 inhibitory potency among raloxifene, bazedoxifene, lasofoxifene, and tamoxifen, reducing the likelihood of confounding pharmacokinetic interactions when combined with other agents [3].

Preclinical Studies of Pure Antiestrogen Effects Without Endometrial Stimulation

Unlike tamoxifen and other mixed agonist/antagonist SERMs, acolbifene exerts pure antiestrogenic activity in both mammary and endometrial tissues with no detectable agonist effect, making it essential for studies requiring complete estrogen blockade without confounding tissue-specific stimulation. This property is mechanistically linked to its dual inhibition of ER AF-1 and AF-2 domains, whereas tamoxifen only inhibits AF-2 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acolbifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.